molecular formula C11H14N2O3S B2745080 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795085-77-6

3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2745080
CAS RN: 1795085-77-6
M. Wt: 254.3
InChI Key: ZTHJCYVHGLEYIS-UHFFFAOYSA-N
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Description

“3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves the use of physiochemical parameters and spectral techniques . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .


Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .


Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives undergo various chemical reactions. For instance, they have been evaluated for their antioxidant, anticancer, and antimicrobial potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives can be determined using various techniques. For instance, their chemical structures are established using physiochemical parameters and spectral techniques .

Scientific Research Applications

Anticancer and Antimicrobial Potential

3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione derivatives, specifically those related to thiazolidinones and azetidinones, have shown significant promise in scientific research due to their broad spectrum of biological activities. Notably, these compounds have been synthesized and evaluated for their potential in anticancer and antimicrobial therapies. For instance, thiazolidinone and azetidinone analogues derived from a fluorene-based moiety have demonstrated remarkable activity against multidrug-resistant strains and various cancer cell lines, including lung and breast carcinoma. These findings highlight the compound's utility in developing novel bioactive agents with potential clinical applications in combating cancer and infections resistant to conventional treatments (Hussein et al., 2020).

Anti-Inflammatory Properties

The scientific exploration of this compound also extends to its anti-inflammatory properties. Studies have synthesized derivatives based on the thiazolidine-2,4-dione moiety, showing significant inhibitory effects on inflammation markers. One such study revealed that certain derivatives could surpass commercial anti-inflammatory drugs in efficacy, highlighting their potential in treating inflammatory diseases (Ma et al., 2011).

Antibacterial and Antifungal Activities

Further research into thiazolidine-2,4-dione derivatives has uncovered their potent antibacterial and antifungal activities. These compounds, particularly those incorporating pyridine or piperazine moieties, have shown good to excellent efficacy against various bacterial strains and fungi. This broad-spectrum antimicrobial activity suggests these derivatives could be valuable in developing new antimicrobial agents, addressing the growing concern of antimicrobial resistance (Mohanty et al., 2015).

properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-9-6-17-11(16)13(9)8-4-12(5-8)10(15)7-2-1-3-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHJCYVHGLEYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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